molecular formula C9H14O2 B15257013 Methyl 4-methylhept-2-ynoate

Methyl 4-methylhept-2-ynoate

Cat. No.: B15257013
M. Wt: 154.21 g/mol
InChI Key: PPEVQTNKXIKVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylhept-2-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 4-methylhept-2-ynoic acid and methanol. This compound is of interest due to its unique structure, which includes an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 4-methylhept-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of propargylic alcohols. For example, a solution of n-butyllithium in hexanes is added dropwise to a solution of freshly distilled diisopropylamine in dried tetrahydrofuran (THF) at 0°C. The mixture is then cooled to -78°C, and propargyl ester in dried THF is added dropwise. After stirring and quenching the reaction, the product is purified by flash silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylhept-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methylhept-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methylhept-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Methyl 4-methylhept-2-ynoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 4-methylhept-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-5-8(2)6-7-9(10)11-3/h8H,4-5H2,1-3H3

InChI Key

PPEVQTNKXIKVRS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C#CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.